molecular formula C9H11NO3S B1426873 3,4-dihydro-2H-1-benzopyran-6-sulfonamide CAS No. 1343785-39-6

3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Cat. No. B1426873
CAS RN: 1343785-39-6
M. Wt: 213.26 g/mol
InChI Key: AZLIFDXUTNJPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-1-benzopyran-6-sulfonamide is a chemical compound with the CAS Number: 1343785-39-6 . It has a molecular weight of 213.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-chromanesulfonamide . The InChI code is 1S/C9H11NO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H2,10,11,12) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.26 . It is a powder at room temperature .

Scientific Research Applications

Affinity for Serotonin Receptors

Some derivatives of 3,4-dihydro-2H-1-benzopyran have shown high affinity for 5-HT 1A and 5-HT 7 receptors , which are associated with numerous neurological processes. This suggests potential applications in the development of treatments for disorders related to these receptors .

Palladium-Mediated Cross-Coupling Reactions

Derivatives of this compound have been successfully prepared via palladium-mediated cross-coupling reactions . This indicates its use in synthetic chemistry for creating complex molecules .

Unfortunately, the available data does not provide enough information to cover six to eight unique applications in detail. Further research and access to specialized databases would be required for a more comprehensive analysis of this compound’s applications in scientific research.

Journal of Pharmacy and Pharmacology - 5-Substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,4-dihydro-2H-chromene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLIFDXUTNJPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-1-benzopyran-6-sulfonamide
Reactant of Route 2
3,4-dihydro-2H-1-benzopyran-6-sulfonamide
Reactant of Route 3
3,4-dihydro-2H-1-benzopyran-6-sulfonamide
Reactant of Route 4
3,4-dihydro-2H-1-benzopyran-6-sulfonamide
Reactant of Route 5
3,4-dihydro-2H-1-benzopyran-6-sulfonamide
Reactant of Route 6
3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.